Quinazolin-6-amine

Description

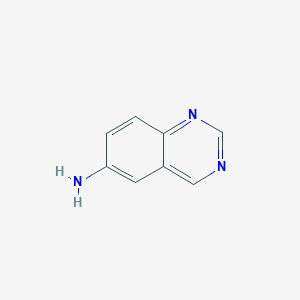

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPXURFKAUHQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343356 |

Source

|

| Record name | quinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-72-1 |

Source

|

| Record name | 6-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Quinazolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the preparation of quinazolin-6-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details established synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to serve as a valuable resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction

This compound is a crucial building block in the synthesis of a wide array of biologically active compounds. The quinazoline core is a "privileged structure" in drug discovery, forming the foundation of numerous therapeutics, including kinase inhibitors for cancer therapy. The presence of the 6-amino group provides a key functional handle for further molecular elaboration and structure-activity relationship (SAR) studies. This guide focuses on the most prevalent and practical synthetic strategies for obtaining this important intermediate.

Primary Synthesis Pathway: Reduction of 6-Nitroquinazoline Precursors

The most common and reliable method for the synthesis of this compound involves the preparation of a 6-nitroquinazoline intermediate, followed by the reduction of the nitro group to the desired amine. This two-stage approach allows for the robust construction of the quinazoline ring system first, followed by a well-established nitro-to-amine conversion.

Synthesis of 6-Nitroquinazolin-4(3H)-one

A common precursor for this compound is 6-nitroquinazolin-4(3H)-one. This intermediate is typically synthesized via the Niementowski reaction, followed by nitration.

Reaction Scheme:

Figure 1: Synthesis of 6-nitroquinazolin-4(3H)-one.

Mechanism of the Niementowski Reaction:

The Niementowski reaction proceeds through the initial acylation of anthranilic acid by formamide to form an N-formylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, yields the quinazolin-4(3H)-one ring system.

Figure 2: Mechanism of the Niementowski Reaction.

Reduction of 6-Nitroquinazolin-4(3H)-one to 6-Aminoquinazolin-4(3H)-one

The reduction of the nitro group at the 6-position is a critical step. A widely used and effective method employs stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of a proton source like hydrochloric acid.

Reaction Scheme:

Figure 3: Reduction of 6-nitroquinazolin-4(3H)-one.

Mechanism of Nitro Group Reduction with SnCl₂/HCl:

The reduction of an aromatic nitro group with SnCl₂ in acidic media is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The reaction proceeds through various intermediates, including nitroso and hydroxylamino species, which are subsequently reduced to the final amino group.

Figure 4: Simplified mechanism of nitro group reduction.

Alternative Pathway: Synthesis from 2-Amino-5-nitrobenzonitrile

An alternative route to a 6-nitroquinazoline precursor starts from 2-amino-5-nitrobenzonitrile. This method is particularly useful for accessing 4-substituted quinazolines.

Reaction Scheme:

Figure 5: Synthesis of 4-amino-6-nitroquinazoline.

The resulting 4-amino-6-nitroquinazoline can then be reduced to 4,6-diaminoquinazoline using similar reduction methods as described in section 2.2.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps leading to this compound precursors.

| Starting Material | Reaction | Product | Reagents and Conditions | Yield (%) | Reference |

| Anthranilic acid | Niementowski Reaction | Quinazolin-4(3H)-one | Formamide, 140°C | ~85 | |

| Quinazolin-4(3H)-one | Nitration | 6-Nitroquinazolin-4(3H)-one | HNO₃, H₂SO₄, 30°C | 87.4 | |

| 6-Nitroquinazolin-4(3H)-one | Reduction | 6-Aminoquinazolin-4(3H)-one | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 88.1 | |

| 2-Amino-4-nitrobenzonitrile | Amidine formation and Cyclization | 4-Anilino-6-nitroquinazolines | DMF-DMA, then aniline derivative | 50-63 | [1] |

Detailed Experimental Protocols

Synthesis of 6-Nitro-3(H)-quinazolin-4-one[1]

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 22.5 g (0.15 mol) of quinazolin-4(3H)-one in 78 ml of concentrated sulfuric acid at 30°C for 1 hour.

-

Nitration: Prepare a nitrating mixture by carefully adding 21 ml of nitric acid to 18 ml of concentrated sulfuric acid. Add this mixture dropwise to the quinazolinone solution with vigorous stirring, maintaining the temperature below 30°C.

-

Reaction: Stir the reaction mixture for another hour at a temperature not exceeding 30°C, and then for an additional hour at room temperature.

-

Work-up: Pour the reaction mixture into a beaker containing ice.

-

Isolation: Filter the resulting precipitate, wash with water until neutral, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 6-nitro-3(H)-quinazolin-4-one.

-

Yield: 87.4%

-

Melting Point: 287-289°C

-

Synthesis of 6-Amino-3(H)-quinazolin-4-one[1]

-

Preparation: In a suitable flask, cool 11.2 g (0.05 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in an ice bath.

-

Acidification: Slowly add 17 ml of concentrated hydrochloric acid.

-

Addition of Nitro Compound: Prepare a suspension of 3 g (0.016 mol) of 6-nitro-3(H)-quinazolin-4-one in 20 ml of ethanol and 7 ml of concentrated hydrochloric acid. Add this suspension portion-wise to the stirred SnCl₂/HCl mixture.

-

Reaction: Stir the reaction mixture for 10-15 minutes in the ice bath, then for 30 minutes at room temperature, and finally heat in a water bath at approximately 90°C for 2 hours.

-

Work-up: Pour the reaction mixture into a beaker containing ice and neutralize with a concentrated solution of sodium hydroxide.

-

Isolation: Filter the resulting precipitate, wash with water until neutral, and dry at room temperature.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 6-amino-3(H)-quinazolin-4-one.

-

Yield: 88.1%

-

Melting Point: 316-318°C

-

Conclusion

The synthesis of this compound is most effectively achieved through a well-established pathway involving the preparation and subsequent reduction of a 6-nitroquinazoline precursor. The Niementowski reaction provides a reliable method for constructing the core quinazolinone ring, which can then be nitrated and reduced to afford the desired 6-amino functionality. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocols and mechanistic insights are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.

References

A Technical Guide to the Synthesis of Quinazolin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] The quinazoline framework is particularly significant in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]

Among the various substituted quinazolines, those bearing an amino group at the 6-position are of critical importance, especially in the field of oncology. The 4-anilino-6-aminoquinazoline scaffold is a well-established pharmacophore for potent and selective enzyme inhibitors, most notably targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Overexpression or mutation of EGFR is a key driver in many human cancers, making inhibitors based on this scaffold, such as gefitinib and erlotinib, vital tools in cancer therapy.[5][6]

This technical guide provides an in-depth overview of a robust and frequently employed synthetic pathway for preparing N⁴-aryl-quinazoline-4,6-diamine derivatives. It offers detailed experimental protocols for each key step, summarizes quantitative data for easy comparison, and includes workflow and signaling pathway diagrams to visually represent the chemical and biological concepts.

Core Synthetic Strategy: A Multi-Step Approach

A common and effective strategy for the synthesis of N⁴-aryl-quinazoline-4,6-diamines involves a multi-step sequence starting from a readily available nitro-substituted precursor. This approach allows for the sequential and controlled construction of the target molecule. The overall workflow involves the formation of the quinazolinone ring system, followed by key functional group interconversions to install the desired amine functionalities.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of a representative N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

The initial step involves the cyclization of a substituted anthranilic acid derivative to form the core quinazolinone ring. A common method is the reaction of 2-amino-5-nitrobenzoic acid with formamide.

Experimental Protocol: A mixture of 2-amino-5-nitrobenzoic acid (1.0 eq) and formamide (10-15 eq) is heated to reflux (approx. 150-160 °C) for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is poured into water. The solid is collected by vacuum filtration, washed thoroughly with water to remove excess formamide, and then with a small amount of cold ethanol. The product is dried under vacuum to yield 6-nitroquinazolin-4(3H)-one as a solid.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-5-nitrobenzoic acid | |

| Reagent | Formamide | |

| Temperature | 150-160 °C (Reflux) | |

| Reaction Time | 4-6 hours | |

| Typical Yield | 85-95% |

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, which serves as a leaving group for the subsequent nucleophilic substitution. This is typically achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: To a suspension of 6-nitroquinazolin-4(3H)-one (1.0 eq) in an inert solvent such as toluene or chloroform, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (3-5 eq) is added dropwise at room temperature. The mixture is then heated to reflux (80-110 °C) for 3-5 hours until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual SOCl₂. The crude solid is triturated with diethyl ether or hexane, filtered, and dried to afford 4-chloro-6-nitroquinazoline.[7]

| Parameter | Value/Condition | Reference |

| Starting Material | 6-Nitroquinazolin-4(3H)-one | [7] |

| Reagents | Thionyl chloride (SOCl₂), DMF (cat.) | [7] |

| Solvent | Toluene | [8] |

| Temperature | Reflux (approx. 110 °C) | [8] |

| Reaction Time | 3-6 hours | [8] |

| Typical Yield | 80-90% |

Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

This step involves the nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a substituted aniline.

Experimental Protocol: A solution of 4-chloro-6-nitroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.0-1.2 eq) in a protic solvent like isopropanol or 2-ethoxyethanol is heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC. As the reaction proceeds, the hydrochloride salt of the product often precipitates. After cooling to room temperature, the solid is collected by filtration, washed with the solvent and then diethyl ether. The solid can be neutralized by suspending it in water and adding a base like aqueous sodium bicarbonate. The free base is then filtered, washed with water, and dried to yield the N-aryl-6-nitroquinazolin-4-amine product.[8]

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chloro-6-nitroquinazoline | [8] |

| Reagent | 3-Chloro-4-fluoroaniline | [8] |

| Solvent | Isopropanol | |

| Temperature | Reflux (approx. 82 °C) | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 90-98% |

Step 4: Synthesis of N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine

The final step is the reduction of the nitro group at the 6-position to the corresponding primary amine. Several methods are effective, with tin(II) chloride (SnCl₂) in acidic media or iron powder in the presence of an ammonium salt being common choices.

Experimental Protocol (Using SnCl₂): A suspension of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (1.0 eq) in ethanol or ethyl acetate is treated with an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq). Concentrated hydrochloric acid is added, and the mixture is heated to 60-80 °C for 2-5 hours.[9] After completion (monitored by TLC), the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is carefully adjusted to 8-9 with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate, which precipitates the product along with tin salts. The mixture is then extracted multiple times with ethyl acetate or a chloroform/isopropanol mixture. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[9]

Experimental Protocol (Using Iron): N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (1.0 eq) is dissolved in a mixture of ethanol, water, and saturated ammonium chloride solution. Iron powder (4-5 eq) is added, and the mixture is heated to 80 °C for 3 hours.[10] Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filter cake is washed with ethanol. Water is added to the filtrate to precipitate the product. The solid is collected by filtration and dried to afford the final N⁴-aryl-quinazoline-4,6-diamine.[10]

| Parameter | Value/Condition (SnCl₂ Method) | Value/Condition (Iron Method) | Reference |

| Starting Material | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | [9][10] |

| Reagents | SnCl₂·2H₂O, conc. HCl | Iron powder, NH₄Cl | [9][10] |

| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water | [9][10] |

| Temperature | 60-80 °C | 80 °C | [9][10] |

| Reaction Time | 2-5 hours | 3 hours | [9][10] |

| Typical Yield | 75-88% | 88% | [9][10] |

Biological Context: Inhibition of the EGFR Signaling Pathway

Quinazolin-6-amine derivatives, particularly those with a 4-anilino substitution, are renowned for their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway becomes hyperactivated due to EGFR mutations or overexpression.[5] The 4-anilinoquinazoline inhibitors function by competing with ATP for its binding site in the intracellular kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][5]

References

- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 8. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 9. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

The Diverse Biological Activities of Substituted Quinazolin-6-amine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, substituted quinazolin-6-amine compounds have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Anticancer Activity

Substituted this compound derivatives have been extensively investigated for their potent anticancer activities. These compounds often exert their effects by targeting key molecules and signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell growth, differentiation, and survival.[1] The quinazoline scaffold is a key component of several FDA-approved tyrosine kinase inhibitors.[2][3]

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its signaling pathway is frequently overactive in various cancers, including non-small cell lung cancer and colorectal cancer.[4][5] Several 4-anilinoquinazoline derivatives have shown potent and selective inhibition of EGFR tyrosine kinase by competing with ATP at its binding site.[6] The substitution pattern on the quinazoline ring, particularly at the 6-position, has been shown to significantly influence the inhibitory activity.[7] For instance, the introduction of an aryl urea group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activities.[7]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. Some quinazolinone derivatives have been identified as potent inhibitors of VEGFR-2, thereby suppressing angiogenesis.[8]

Modulation of Other Signaling Pathways

Beyond RTK inhibition, substituted quinazoline compounds have been shown to modulate other critical signaling pathways implicated in cancer.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common event in many human cancers. Certain quinazoline-based compounds have been developed as dual inhibitors of histone deacetylases (HDAC) and PI3K, demonstrating potent anti-proliferative activity.[2]

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a key driver in the initiation and progression of colorectal cancer.[9] Novel quinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin pathway in colorectal cancer cells, suggesting a therapeutic avenue for this type of cancer.[9]

Induction of Apoptosis and Cell Cycle Arrest

Many substituted quinazoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. For example, certain novel quinazoline derivatives have been shown to induce apoptosis in gastric cancer cells by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating the expression of pro-apoptotic proteins like Bax.[10] These compounds can also cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division.[10][11]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various substituted quinazoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [4] |

| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [4] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [4] |

| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [4] |

| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 (Breast) | 21.29 | [4] |

| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | [4] |

| Quinazoline-oxymethyltriazole 8a (72h) | MCF-7 (Breast) | 12.96 | [4] |

| Compound 18 | MGC-803 (Gastric) | 0.85 | [10] |

| Compound 18 | GES-1 (Normal Gastric) | 26.75 | [10] |

| Quinazolin-4-one derivative 123 | HepG2 (Liver) | 3.97 | [8] |

| Quinazolin-4-one derivative 123 | HCT-116 (Colon) | 4.58 | [8] |

| Quinazolin-4-one derivative 123 | MCF-7 (Breast) | 4.83 | [8] |

| Quinazolinone-substituted 1,3,5-triazine 124 | MCF-7 (Breast) | 8.69 | [8] |

| Quinazolinone-substituted 1,3,5-triazine 124 | HL-60 (Leukemia) | 8.40 | [8] |

| Quinazolinone-substituted 1,3,5-triazine 124 | HeLa (Cervical) | 6.65 | [8] |

| Quinazoline-based HDAC/PI3K inhibitor 1 | HepG2 (Liver) | 3.5 | [2] |

| Quinazoline-based HDAC/PI3K inhibitor 1 | M-M-231 (Breast) | 2.65 | [2] |

| Quinazoline-based HDAC/PI3K inhibitor 1 | MCF-7 (Breast) | 2.55 | [2] |

| Quinazoline-based HDAC/PI3K inhibitor 1 | H1975 (Lung) | 2.88 | [2] |

| Quinazoline-based HDAC/PI3K inhibitor 1 | H460 (Lung) | 1.05 | [2] |

| Quinazoline-based HDAC/PI3K inhibitor 1 | HeLa (Cervical) | 2.41 | [2] |

| Quinazoline-oxymethyltriazole 8a (72h) | HCT-116 (Colon) | 5.33 | [12] |

| Quinazoline-oxymethyltriazole 8a (72h) | HepG2 (Liver) | 7.94 | [12] |

| Morpholine substituted quinazoline AK-3 | A549 (Lung) | 10.38 | [13] |

| Morpholine substituted quinazoline AK-3 | MCF-7 (Breast) | 6.44 | [13] |

| Morpholine substituted quinazoline AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 | [13] |

Antimicrobial Activity

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] The mechanism of antimicrobial action can involve the inhibition of essential enzymes like DNA gyrase or interference with the microbial cell wall.[16][17] Structure-activity relationship studies have indicated that substitutions at the 2 and 3-positions, as well as the presence of halogen atoms at the 6 and 8-positions of the quinazoline ring, can enhance antimicrobial activity.[16]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound | Microorganism | Activity | Reference |

| Acylhydrazone quinazoline 85 | S. aureus, E. coli, A. niger | Significant activity | [6] |

| 2,3,6-trisubstituted Quinazolin-4-one A-1 | S. aureus, S. pyogen | Very good activity | [15] |

| 2,3,6-trisubstituted Quinazolin-4-one A-3 | A. niger, P. aeruginosa | Excellent/Very good activity | [15] |

| 2,3,6-trisubstituted Quinazolin-4-one A-6 | C. albicans, A. niger | Excellent/Very good activity | [15] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of novel compounds. The following are methodologies for key in vitro assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

-

Materials:

-

Novel quinazoline compounds

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom plates

-

-

Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

-

2. SRB (Sulforhodamine B) Assay

-

Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the sulforhodamine B dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[4]

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing and Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[4]

-

3. LDH (Lactate Dehydrogenase) Assay

-

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4]

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]

-

Setup of Controls:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with a lysis buffer.

-

Background control: Medium only.[4]

-

-

Sample Collection: After the treatment period, centrifuge the plate and transfer the supernatant (cell-free culture medium) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

-

Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum LDH release controls.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by quinazoline compounds.

Caption: A generalized workflow for in vitro cytotoxicity assays.

References

- 1. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Quinazolin-6-amine Derivatives in Oncology: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of quinazolin-6-amine derivatives in cancer cell lines. Quinazoline-based compounds have emerged as a significant class of therapeutic agents in oncology, with several derivatives receiving FDA approval for cancer treatment.[1][2] Their core structure serves as a versatile scaffold for the development of inhibitors targeting key signaling pathways frequently dysregulated in cancer.[3][4][5] This document summarizes the quantitative data on their anti-cancer activity, details common experimental protocols for their evaluation, and visualizes the primary signaling pathways they modulate.

Core Mechanisms of Action

Quinazoline derivatives exert their anti-cancer effects through various mechanisms, primarily by inhibiting protein kinases crucial for cancer cell proliferation, survival, and metastasis.[2][6][7] The two most extensively studied targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway.[3][4][6][8][9][10][11] Additionally, some derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[1][11][12][13]

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[14] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target.[4][14] Quinazoline derivatives, particularly 4-anilinoquinazolines, have been developed as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4][5][7] By binding to the ATP-binding site, these compounds block the autophosphorylation of the receptor and subsequent activation of downstream signaling.[4]

Diagram: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[3][8] Aberrant activation of this pathway is a hallmark of many human cancers.[3][10] Several quinazoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade involving Akt and mTOR.[6][8][9][10][15] This inhibition leads to decreased cell proliferation and induction of apoptosis.[9][10]

Diagram: PI3K/Akt/mTOR Pathway Inhibition by Quinazoline Derivatives

Caption: Quinazoline derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of quinazoline derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following tables summarize representative IC50 values for various quinazoline derivatives against different cancer cell lines.

Table 1: IC50 Values of Quinazoline Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3o | A549 | Lung Cancer | 4.26 | |

| HCT116 | Colon Cancer | 3.92 | [16] | |

| MCF-7 | Breast Cancer | 0.14 | [16] | |

| Compound 21 | HeLa | Cervical Cancer | 2.81 | [17] |

| MDA-MB-231 | Breast Cancer | 1.85 | [17] | |

| Compound 22 | HeLa | Cervical Cancer | 2.15 | [17] |

| MDA-MB-231 | Breast Cancer | 2.33 | [17] | |

| Compound 23 | HeLa | Cervical Cancer | 1.96 | [17] |

| MDA-MB-231 | Breast Cancer | 2.54 | [17] | |

| Compound 18 | MGC-803 | Gastric Cancer | 0.85 | [1] |

| Compound 9 | MGC-803 | Gastric Cancer | 1.89 | [1] |

| Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [12] |

| Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [12] |

| WHI-P154 | U373 | Glioblastoma | Micromolar | [18] |

| U87 | Glioblastoma | Micromolar | [18] | |

| EGF-P154 | Glioblastoma Cells | Glioblastoma | 0.813 | [18] |

| Compound 10 | - | - | 3.86 | |

| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [14] |

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Compound 41 | PI3Kδ | 1.13 | [6] |

| Compound 42 | PI3Kδ | 2.52 | [6] |

| Compound 6d | EGFR | 69 | [14] |

| Compound 29 | EGFRWT | 5.2 | [19] |

| EGFRd746–750 | 9.6 | [19] | |

| EGFRL858R | 1.9 | [19] | |

| Compound 46 | Aurora A | 84.42 | [19] |

| Aurora B | 14.09 | [19] | |

| Compound 1i | EGFR | 1 | [7] |

| VEGFR-2 | 79 | [7] | |

| Compound 1j | EGFR | 78 | [7] |

| VEGFR-2 | 14 | [7] | |

| Compound 1l | EGFR | 51 | [7] |

| VEGFR-2 | 14 | [7] |

Experimental Protocols

The evaluation of the anti-cancer activity of this compound derivatives involves a series of in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram: MTT Assay Workflow

Caption: A typical workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[20][21]

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[20][21]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[20]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][21][22]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][21][22]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[20][22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting

This technique is used to detect specific proteins in a cell lysate to assess the effect of the compound on protein expression and signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with the quinazoline derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23][24]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[24]

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][24][25][26]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23][26]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, Akt, p-Akt, mTOR) overnight at 4°C.[23][24]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of the quinazoline derivative on the activity of a specific kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase assay buffer.[27][28]

-

Inhibitor Addition: Add serial dilutions of the quinazoline derivative or a vehicle control to the wells.[27]

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[27]

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[27][29][30]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[27]

Conclusion

This compound derivatives represent a promising class of anti-cancer agents with well-defined mechanisms of action. Their ability to potently and selectively inhibit key oncogenic signaling pathways, particularly the EGFR and PI3K/Akt/mTOR pathways, underscores their therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of this important class of molecules for cancer therapy. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial for translating these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpbs.com [ijpbs.com]

- 8. mdpi.com [mdpi.com]

- 9. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 17. researchgate.net [researchgate.net]

- 18. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. origene.com [origene.com]

- 25. bosterbio.com [bosterbio.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. benchchem.com [benchchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 30. Kinase Biology for Drug Discovery [promega.com]

The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Quinazolin-6-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, quinazolin-6-amine analogs have emerged as a particularly fruitful area of investigation, yielding potent inhibitors for a range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this critical compound class, offering a comprehensive resource for researchers engaged in drug discovery and development. Herein, we consolidate quantitative data, detail experimental protocols, and visualize key biological pathways to illuminate the subtle structural modifications that drive therapeutic efficacy.

Core SAR Insights: The 6-Amino Position as a Modulator of Activity

The 6-amino group of the quinazoline ring serves as a versatile anchor for a variety of substituents, profoundly influencing the compound's pharmacological profile. SAR studies have consistently demonstrated that the nature of the substituent at this position is a key determinant of potency and selectivity.

Anticancer Activity: Targeting Kinase Signaling

This compound analogs have been extensively explored as inhibitors of various protein kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and p21-Activated Kinase 4 (PAK4).

A significant body of research has focused on 4-anilino-6-aminoquinazoline derivatives. In this scaffold, the 4-anilino moiety typically occupies the ATP-binding site of the kinase, while the 6-amino substituent can be modified to enhance binding affinity and modulate pharmacokinetic properties. For instance, the introduction of a benzamide moiety at the 6-position has been shown to be a viable strategy for developing reversible EGFR inhibitors.[1] The substitution pattern on this benzamide ring is crucial; for example, a fluoro-substituent at the C-2 position of the benzene ring is vital for inhibitory activity, and further substitution with a nitro group at the C-5 position can double the inhibitory potency against wild-type EGFR.[1] Conversely, replacing the amide linker with a methyl-amino linker can lead to a significant decrease in activity.[1]

In the context of PAK4 inhibition, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been developed. This highlights that while the 6-amino group is a key feature, other substitutions on the quinazoline ring, such as a halogen at position 6, can also play a critical role in defining the SAR.[2]

Antiviral Activity: Combating Coronavirus Infections

The potential of 4-anilino-6-aminoquinazoline derivatives as antiviral agents has been demonstrated in studies targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A key hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, provided a starting point for optimization.[3] SAR studies revealed that modifications to the N6-benzyl group significantly impact antiviral potency. For instance, the introduction of electron-withdrawing groups at the meta position of the benzylamine substituent can enhance activity.[3]

Quantitative Structure-Activity Relationship Data

To facilitate a comparative analysis of the SAR of this compound analogs, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of 4-Anilino-6-substituted Quinazoline Analogs against Kinase Targets

| Compound ID | 4-Anilino Substituent | 6-Substituent | Target Kinase | IC50 (nM) | Reference |

| 1 | 3-Ethynylaniline | Acrylamide | EGFR | 1.4 | [4] |

| 2 | 3-Ethynylaniline | Acrylamide | HER2 | 10.9 | [4] |

| 3 | 3-Chloro-4-fluoroaniline | (S)-3-hydroxypyrrolidin-1-yl | EGFR | 0.30 | [4] |

| 4 | 3-Chloro-4-fluoroaniline | (S)-3-hydroxypyrrolidin-1-yl | HER2 | 6.07 | [4] |

| 5 | 3-Chloro-4-fluoroaniline | 4-Nitro-2-fluorobenzamide | EGFRwt | - | [1] |

| 6 | 3-Chloro-4-fluoroaniline | 2-Fluorobenzamide | EGFRwt | - | [1] |

Note: Specific IC50 values for compounds 5 and 6 were not provided in the source, but their relative potencies were discussed.

Table 2: Antiviral Activity of 4-Anilino-6-aminoquinazoline Derivatives against MERS-CoV

| Compound ID | N4-Substituent | N6-Substituent | IC50 (µM) | Selectivity Index (SI) | Reference |

| Hit Cmpd | 3-Chloro-4-fluorophenyl | 3-Methoxybenzyl | - | - | [3] |

| 20 | 3-Chloro-4-fluorophenyl | 3-(Trifluoromethyl)benzyl | 0.157 | 25 | [3] |

Experimental Protocols

The synthesis and biological evaluation of this compound analogs involve a series of well-established chemical and biological procedures.

General Synthesis of 4-Anilino-6-aminoquinazoline Derivatives

A common synthetic route to 4-anilino-6-aminoquinazolines begins with the appropriate 6-nitroquinazoline precursor. The general steps are as follows:

-

Synthesis of the 6-Nitroquinazoline Core: The synthesis often starts from a substituted 2-amino-5-nitrobenzonitrile which is cyclized to form the quinazoline ring.

-

Nucleophilic Aromatic Substitution: The 4-position of the quinazoline ring is typically activated for nucleophilic aromatic substitution. Reaction with a desired aniline derivative introduces the 4-anilino moiety.

-

Reduction of the Nitro Group: The 6-nitro group is then reduced to a 6-amino group, commonly using a reducing agent such as iron powder in the presence of an acid or through catalytic hydrogenation.

-

Functionalization of the 6-Amino Group: The resulting 6-amino group can be further functionalized through various reactions, such as acylation to form amides or reductive amination to introduce substituted alkyl groups.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A general protocol is as follows:

-

Reagents and Materials: Recombinant human kinase enzyme, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds.

-

Assay Procedure: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Antiviral Cell-Based Assay (MERS-CoV)

The antiviral activity of the compounds is assessed in a cell-based assay using a virus-permissive cell line.

-

Cell Culture: Vero cells are typically used for MERS-CoV infection studies. The cells are maintained in appropriate culture media supplemented with fetal bovine serum.

-

Cytotoxicity Assay: Prior to antiviral testing, the cytotoxicity of the compounds on the host cells is determined using a standard assay such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).

-

Antiviral Assay: Vero cells are seeded in multi-well plates and then treated with serial dilutions of the test compounds. The cells are subsequently infected with MERS-CoV at a specific multiplicity of infection (MOI).

-

Quantification of Viral Replication: After a suitable incubation period, the extent of viral replication is determined by measuring the viral cytopathic effect (CPE), or by quantifying viral RNA using RT-qPCR.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve of viral inhibition. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI value indicating a more favorable therapeutic window.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

Caption: General synthetic workflow for 4-Anilino-6-aminoquinazoline analogs.

Caption: Experimental workflow for the MERS-CoV antiviral activity assay.

Conclusion

The this compound scaffold represents a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical role of the 6-amino substituent in modulating the biological activity of these compounds against a range of targets, from protein kinases to viral pathogens. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways, this technical guide aims to support the ongoing efforts of researchers in the rational design and development of novel this compound-based drugs with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, virology, and beyond.

References

Quinazolin-6-amine: A Technical Guide to Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of Quinazolin-6-amine (CAS: 101421-72-1). As a key heterocyclic compound, the quinazoline scaffold is recognized in medicinal chemistry as a privileged structure due to its wide spectrum of biological activities.[1] this compound, featuring an amine functional group at the 6-position, serves as a crucial chemical intermediate for the synthesis of novel bioactive molecules, particularly in oncology and the study of multi-drug resistance (MDR).[1][2]

Derivatives of quinazolinamine have demonstrated significant potential as potent inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to chemotherapy failure.[1][3] Furthermore, the quinazoline core is central to the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a protein critical to cell proliferation in many cancers.[1][4][5]

Physicochemical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [6] |

| Molecular Weight | 145.16 g/mol | [6] |

| CAS Number | 101421-72-1 | [6] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[6] |

| logP (Octanol/Water Partition Coeff.) | 1.212 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Rotatable Bonds | 0 | ChemScene[6] |

Table 2: Experimental Physical Properties (Reference Data)

| Property | This compound | Parent Quinazoline | Source (Parent Cpd) |

| Appearance | Light yellow crystalline solid (predicted) | Light yellow crystals | [7] |

| Melting Point | Data not available | 48 °C | [7] |

| Boiling Point | Data not available | 243 °C | [7] |

| Solubility | Soluble in water (predicted) | Soluble in water | [7] |

| pKa (Acidity) | Data not available | 3.51 | [7] |

Biological Activity and Mechanisms of Action

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Two primary mechanisms of action for quinazoline derivatives are the inhibition of protein kinases like EGFR and the modulation of drug efflux pumps like BCRP.

Inhibition of ABC Transporters

Overexpression of ABC transporters, such as BCRP (ABCG2), is a major cause of multidrug resistance (MDR) in cancer cells. These transporters actively efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. Quinazolinamine derivatives can act as competitive inhibitors of these transporters, binding to the pump and preventing the efflux of anticancer drugs. This restores the sensitivity of resistant cancer cells to chemotherapy.[3][8][9]

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and angiogenesis.[5][10] Many quinazoline derivatives, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and blocking the subsequent signal transduction cascade.[2][11] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[11]

Experimental Protocols for Characterization

A general workflow for the synthesis and characterization of this compound and its derivatives involves synthesis, purification, and comprehensive structural and purity analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of this compound and related small molecules.[12]

-

Objective: To determine the purity of the synthesized compound and identify any impurities.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[13]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for resolving complex mixtures.[12]

-

Solvent A: Phosphate buffer (e.g., 20 mM KH₂PO₄) with pH adjusted to ~2.0-3.0 with phosphoric acid, or 0.1% formic acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Example):

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan, typically around 240-260 nm and ~340 nm for quinazoline derivatives.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.[14]

-

Objective: To elucidate the proton (¹H) and carbon (¹³C) framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (~7.0-9.0 ppm). The protons on the quinazoline ring system will appear as doublets, triplets, or singlets depending on their position and coupling partners.

-

Amine Protons (-NH₂): A broad singlet is typically observed. The chemical shift can vary (~3-5 ppm for aromatic amines) and the signal may disappear upon D₂O exchange, which confirms its identity.[15][16]

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Objective: To identify the key functional groups present in the molecule.[18]

-

Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorptions:

-

N-H Stretch (Amine): Primary aromatic amines typically show two characteristic bands in the 3300-3500 cm⁻¹ region.[15]

-

C=N Stretch (Pyrimidine Ring): A sharp absorption band around 1620-1650 cm⁻¹.

-

C=C Stretch (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch (Aromatic Amine): A strong band in the 1250-1335 cm⁻¹ region.[15]

-

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[19]

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for quinazoline derivatives and is typically run in positive ion mode [M+H]⁺.

-

Analysis:

-

Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule. For this compound (C₈H₇N₃), the expected mass-to-charge ratio (m/z) for [M+H]⁺ would be approximately 146.07.

-

Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern, which is often characteristic of the quinazoline core structure and can help differentiate isomers.[20] Common fragmentation may involve the loss of small neutral molecules from the pyrimidine ring.

-

References

- 1. This compound|CAS 101421-72-1|Supplier [benchchem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemscene.com [chemscene.com]

- 7. Quinazoline - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 20. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

Quinazolin-6-amine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents. Among its many isomers, quinazolin-6-amine stands out as a particularly valuable starting point for the design of novel drugs, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of the this compound scaffold, with a focus on its application in the development of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established and novel methodologies. A common and versatile approach involves the construction of the quinazoline ring from substituted anthranilic acid derivatives.

General Synthesis of 6-Amino-1-(substituted phenyl)quinazolin-4(1H)-one

One prevalent synthetic route commences with the appropriate 2-amino-5-nitrobenzoic acid, which undergoes cyclization and subsequent reduction of the nitro group to afford the key 6-aminoquinazoline intermediate. This intermediate can then be further functionalized.

Experimental Protocol: Synthesis of 6-amino-1-(p-tolyl)quinazolin-4(1H)-one

-

Step 1: Synthesis of 6-nitro-1-(p-tolyl)quinazolin-4(1H)-one. A mixture of 2-amino-5-nitrobenzoic acid and p-toluidine is heated, often in the presence of a dehydrating agent or under conditions that facilitate water removal, to form the corresponding 2-(p-tolylamino)-5-nitrobenzoic acid. This intermediate is then cyclized, for example, by heating with formamide or another one-carbon source, to yield 6-nitro-1-(p-tolyl)quinazolin-4(1H)-one.

-

Step 2: Reduction to 6-amino-1-(p-tolyl)quinazolin-4(1H)-one. The nitro group of 6-nitro-1-(p-tolyl)quinazolin-4(1H)-one is reduced to the corresponding amine. This is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or by using a reducing agent like tin(II) chloride in an acidic medium. The resulting product, 6-amino-1-(p-tolyl)quinazolin-4(1H)-one, can be purified by crystallization or column chromatography.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable range of biological activities, including potent anticancer and antimicrobial effects. A significant focus of research has been on their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Anticancer Activity and Kinase Inhibition

A number of this compound derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinase (PI3K). The inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 1 | ALK | A549 (Lung Cancer) | 0.44 | [1] |

| Compound 2 | PI3Kδ | - | 0.0275 | [2] |

| Compound 3 | EGFR | A549 (Lung Cancer) | Not specified | [1] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

The PI3K/Akt Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5][6]

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][7] PIP3 acts as a second messenger, recruiting proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B), to the cell membrane.[4] This recruitment leads to the phosphorylation and activation of Akt by other kinases like PDK1. Once activated, Akt phosphorylates a wide array of downstream substrates, ultimately leading to the cellular responses mentioned above.

This compound derivatives have emerged as potent inhibitors of the PI3K/Akt pathway, often by directly targeting the catalytic subunit of PI3K.[2][6] This inhibition blocks the production of PIP3 and subsequently prevents the activation of Akt and its downstream effectors, thereby impeding cancer cell growth and survival.

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.

Antimicrobial Activity

Beyond their anticancer properties, certain this compound derivatives have also shown promising activity against various microbial pathogens. The specific mechanisms of action in this context are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Further research in this area could lead to the development of novel antibiotics.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated success of this compound derivatives as kinase inhibitors, particularly targeting the PI3K/Akt pathway, highlights the immense potential of this scaffold in oncology drug discovery. Future research will likely focus on the development of more selective and potent inhibitors with improved safety profiles, as well as the exploration of this scaffold for other therapeutic applications, including the treatment of inflammatory and infectious diseases. The continued investigation of the this compound core is poised to deliver the next generation of innovative medicines.

References

- 1. iris.unica.it [iris.unica.it]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Rise of Quinazolin-6-amine Scaffolds: A Deep Dive into Their Discovery and Development as Potent Enzyme Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its versatile nature allows for the development of inhibitors targeting a wide array of enzymes, particularly kinases, which are pivotal in various disease pathologies. Among the diverse quinazoline derivatives, those featuring a 6-amine substitution have garnered significant attention for their potent and often selective inhibitory activities. This guide provides a comprehensive overview of the discovery, development, and experimental evaluation of quinazolin-6-amine based inhibitors, with a primary focus on their roles as anticancer agents targeting key receptor tyrosine kinases. Several quinazoline derivatives have received FDA approval for cancer therapy, including gefitinib, erlotinib, lapatinib, vandetanib, and afatinib.[1][2]

Core Targets and Signaling Pathways

This compound derivatives have been extensively explored as inhibitors of several key enzymes implicated in cancer and other diseases. The most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Its overexpression or mutation is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][5] The quinazoline core has proven to be a highly effective scaffold for developing EGFR inhibitors.[6] Gefitinib, an EGFR inhibitor with a quinazolinamine moiety, is a notable example.[7]

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote tumor growth and survival.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a key strategy in anticancer therapy.[8][10] Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors.[9][10] Vandetanib, a quinazoline-based dual inhibitor of EGFR and VEGFR-2, is used to treat medullary thyroid cancer.[9][10]